molecular formula C10H11N5S B1390969 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea CAS No. 1189749-60-7

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea

Cat. No.: B1390969
CAS No.: 1189749-60-7
M. Wt: 233.3 g/mol
InChI Key: XHBQKDIYZPCXEA-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea is a chemical compound with the molecular formula C10H11N5S It is known for its unique structure, which includes a triazole ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with thiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as cell proliferation . The compound’s triazole ring and thiourea group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea can be compared with other similar compounds, such as:

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring but lacks the thiou

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c11-10(16)14-9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7H,5H2,(H3,11,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBQKDIYZPCXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233090
Record name N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-60-7
Record name N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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